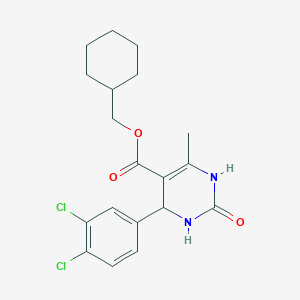
2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone
Descripción general
Descripción
2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMK is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.47 g/mol.
Mecanismo De Acción
The mechanism of action of 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone is not fully understood. However, it is believed that 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone may exert its effects through the inhibition of enzymes involved in the biosynthesis of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone has been shown to have a variety of biochemical and physiological effects. In animal studies, 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone has been shown to increase locomotor activity and induce hyperthermia. 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone has also been shown to increase dopamine and norepinephrine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone in lab experiments is its relatively simple synthesis method. However, 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone is a controlled substance in many countries and requires special permits for its use. Additionally, the potential health risks associated with 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone use must be carefully considered.
Direcciones Futuras
There are several future directions for the study of 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone. One area of research is the development of new synthetic methods for 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone that are more efficient and cost-effective. Another area of research is the investigation of 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone's potential as a drug candidate for the treatment of various diseases. Additionally, the potential neurotoxicity of 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone must be further studied to fully understand its safety profile.
Aplicaciones Científicas De Investigación
2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinone has also been studied for its potential use as a precursor in the synthesis of other compounds, such as opioids and amphetamines.
Propiedades
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-19(22)12-18(14-4-8-16(23-2)9-5-14)21-20(13)15-6-10-17(24-3)11-7-15/h4-11,13,18,20-21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPLWIXSMMGDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317665 | |
| Record name | 4-Piperidinone, 2,6-bis(4-methoxyphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinone, 2,6-bis(4-methoxyphenyl)-3-methyl- | |
CAS RN |
138453-07-3 | |
| Record name | 4-Piperidinone, 2,6-bis(4-methoxyphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(cyanomethoxy)-3-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3871080.png)
![benzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3871087.png)
![2-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]-N-[2-(dimethylamino)-4-quinolinyl]acetamide](/img/structure/B3871088.png)


![N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3871120.png)
![2-hydroxy-N-[(4-isopropylphenyl)sulfonyl]propanamide](/img/structure/B3871126.png)
![4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3871129.png)



![N-[(1-ethyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B3871188.png)

![5-amino-3-{1-cyano-2-[4-(methylthio)phenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3871198.png)